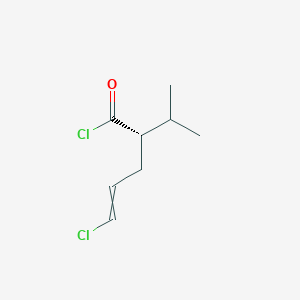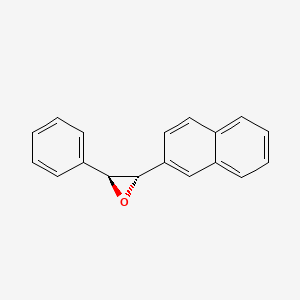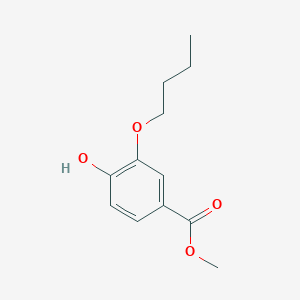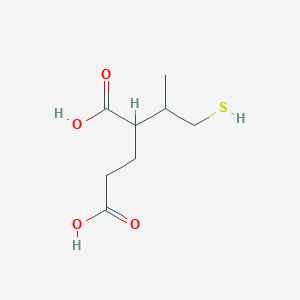
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is a chemical compound with the molecular formula C6H10O4S It is known for its unique structure, which includes a mercapto group (–SH) attached to a methylethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- typically involves the reaction of glutaric acid derivatives with thiol-containing compounds. One common method is the esterification of glutaric acid followed by thiol addition under controlled conditions. The reaction is usually carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert the mercapto group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 2-(2-mercapto-1-methylethyl)- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the mercapto group.
2-Methylglutaric acid: A derivative of glutaric acid with a methyl group substitution.
Succinic acid: Another dicarboxylic acid with a shorter carbon chain.
Uniqueness
Pentanedioic acid, 2-(2-mercapto-1-methylethyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar dicarboxylic acids and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
254737-24-1 |
|---|---|
Fórmula molecular |
C8H14O4S |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-(1-sulfanylpropan-2-yl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(4-13)6(8(11)12)2-3-7(9)10/h5-6,13H,2-4H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
ODRDBLPMDUBXIN-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
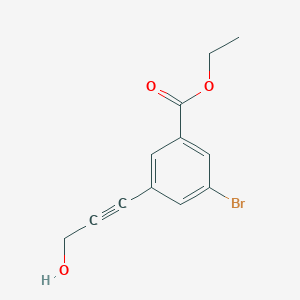
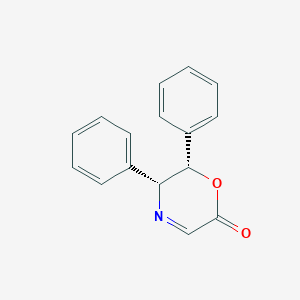
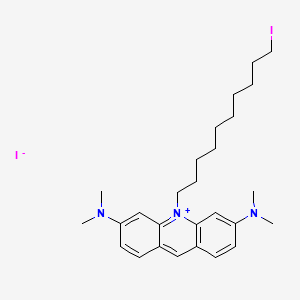
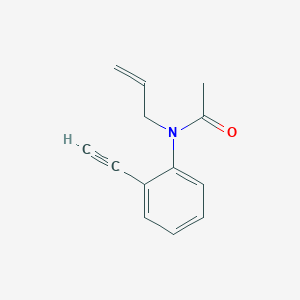
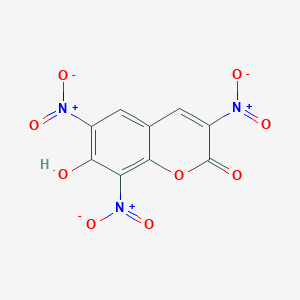
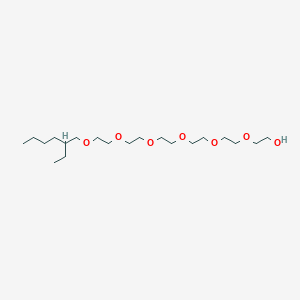
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
